molecular formula C9H10O3S B3048814 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1820717-83-6

3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B3048814
CAS No.: 1820717-83-6
M. Wt: 198.24
InChI Key: MQZQIYKINZKSNS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a complex organic compound characterized by its unique structure, which includes a benzothiophene core with hydroxymethyl and dione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation or reductive amination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxylated derivatives or fully reduced benzothiophenes.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound may be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a target protein, altering its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Benzothiophene derivatives: These compounds share the benzothiophene core but differ in their substituents and functional groups.

  • Hydroxymethyl-substituted compounds: Other compounds with hydroxymethyl groups may have different core structures or additional functional groups.

Uniqueness: 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its reactivity and stability set it apart from other similar compounds.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZQIYKINZKSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206689
Record name Benzo[b]thiophene-3-methanol, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820717-83-6
Record name Benzo[b]thiophene-3-methanol, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820717-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-methanol, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Reactant of Route 2
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Reactant of Route 3
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Reactant of Route 4
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Reactant of Route 5
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Reactant of Route 6
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

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